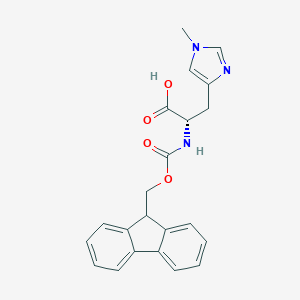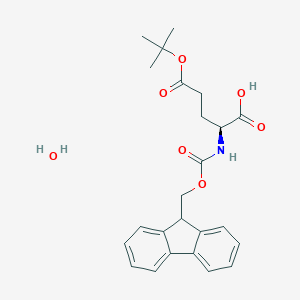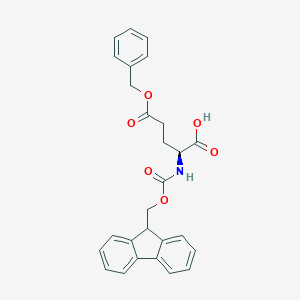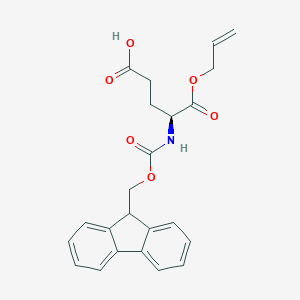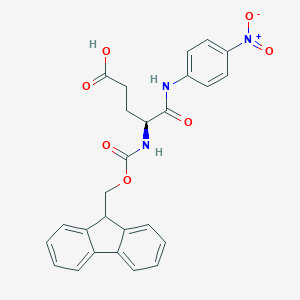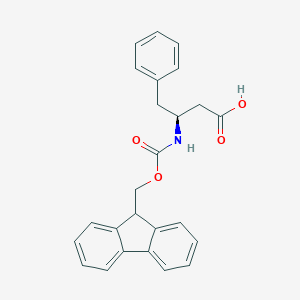
Fmoc-L-β-苯丙氨酸
描述
Fmoc-L-beta-homophenylalanine is a derivative of phenylalanine, an amino acid, with the addition of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used as a building block in solid-phase peptide synthesis, allowing for the incorporation of non-natural amino acids into peptide chains . It has a molecular formula of C25H23NO4 and a molecular weight of 401.45 g/mol .
科学研究应用
Fmoc-L-beta-homophenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of non-natural amino acids.
Drug Development: Researchers use it to develop peptide-based drugs with improved stability and bioavailability.
Biomaterials: It is used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.
作用机制
Target of Action
Fmoc-L-beta-homophenylalanine is primarily used in the synthesis of high-quality peptides . It does not have a specific biological target, but rather serves as a building block in the creation of complex peptide structures. These peptides can then interact with various biological targets depending on their specific sequence and structure.
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-L-beta-homophenylalanine is a protective group used in peptide synthesis. It protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . The Fmoc group is stable under certain conditions and can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain .
Pharmacokinetics
It is slightly soluble in water , and more soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Its storage temperature is recommended to be between 2-8°C .
Action Environment
The efficacy and stability of Fmoc-L-beta-homophenylalanine, like other compounds used in peptide synthesis, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction environment is crucial in peptide synthesis.
生化分析
Biochemical Properties
It is known that the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
Cellular Effects
Related compounds such as Fmoc-phenylalanine have been shown to have antibacterial activity against a variety of Gram-positive bacteria . This suggests that Fmoc-L-beta-homophenylalanine may also have similar effects on bacterial cells.
Molecular Mechanism
It is known that the Fmoc group can protect amines during peptide synthesis, and can be removed under mildly basic conditions
Temporal Effects in Laboratory Settings
It is known that Fmoc-L-beta-homophenylalanine is a stable compound under recommended storage conditions .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-L-beta-homophenylalanine can be synthesized through various methods. One common method involves the reaction of L-beta-homophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-L-beta-homophenylalanine often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the Fmoc-protected amino acid to a growing peptide chain on a solid support, followed by deprotection and purification steps .
化学反应分析
Types of Reactions
Fmoc-L-beta-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino acid.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Piperidine in DMF is commonly used for Fmoc deprotection.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction reactions.
Major Products
Substitution: Deprotected amino acids ready for further coupling.
Oxidation: Phenolic derivatives.
Reduction: Cyclohexyl derivatives.
相似化合物的比较
Similar Compounds
Fmoc-L-phenylalanine: Similar to Fmoc-L-beta-homophenylalanine but lacks the additional methylene group in the side chain.
Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring, making it more hydrophilic.
Fmoc-L-tryptophan: Contains an indole ring, providing different electronic properties.
Uniqueness
Fmoc-L-beta-homophenylalanine is unique due to its extended side chain, which can introduce additional flexibility and steric effects in peptide structures . This can be advantageous in the design of peptides with specific conformational properties and biological activities .
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUGHJJKNFCND-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375821 | |
| Record name | Fmoc-L-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193954-28-8 | |
| Record name | Fmoc-L-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


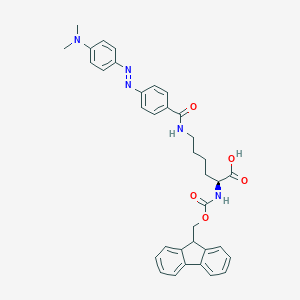
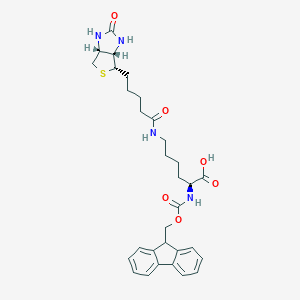
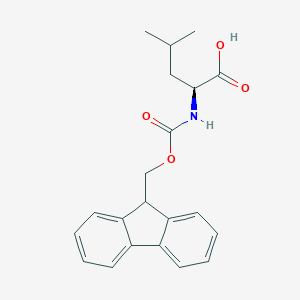

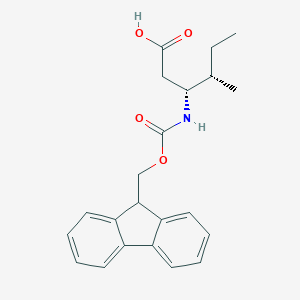
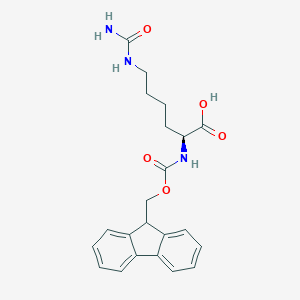
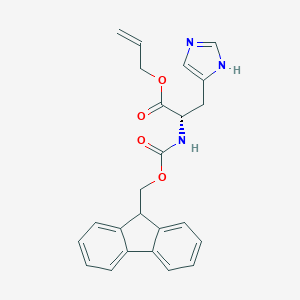
![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)
